4-Methoxy-3-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonation of 4-methoxy-3-methyltoluene. The reaction involves treating the toluene derivative with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 4-methoxy-3-methyltoluene with chlorosulfonic acid in a reactor. The reaction mixture is then purified to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzenesulfonyl chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 4-Methoxy-3-methylbenzenesulfonic acid.
Substitution: Various amides, esters, and ethers depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic acids.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It finds applications in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Methoxy-3-methylbenzenesulfonyl chloride exerts its effects involves the electrophilic substitution at the benzene ring. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Methoxybenzenesulfonyl chloride
3-Methylbenzenesulfonyl chloride
4-Methylbenzenesulfonyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-methoxy-3-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPJUVEBAXEDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579466 |
Source
|
Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84910-98-5 |
Source
|
Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-3-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.